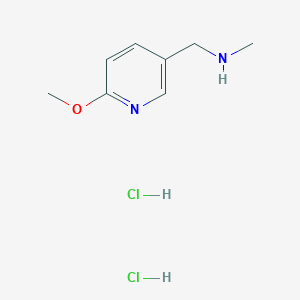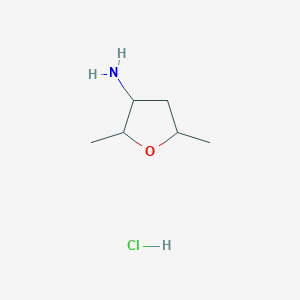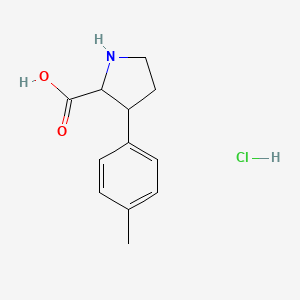
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride
Overview
Description
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride, also known as MP-10 or 6-MeO-MPMI, is a research chemical that belongs to the class of phenethylamine and amphetamine derivatives. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. MP-10 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia.
Scientific Research Applications
1. Osteoporosis Treatment and Prevention
This compound was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise for the treatment and prevention of osteoporosis. It demonstrated efficacy in in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).
2. Synthesis of Pyridine Derivatives
The compound plays a role in the synthesis of pyridine derivatives, which are important in the development of dopamine and serotonin receptors antagonists. This synthesis process is vital for advancing studies in these receptor areas (Hirokawa et al., 2000).
3. Structural Characterization in Salts
1-(6-Methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride has been structurally characterized in salts, revealing distinct intermolecular hydrogen bonding patterns. This insight is valuable for understanding the molecular interactions and potential applications of the compound in various fields (Böck et al., 2021).
4. Hydrate Formation in Pharmaceuticals
The compound is known to exist in different crystalline forms, which vary in their hydration state. Understanding its hydrate formation is crucial for pharmaceutical applications, especially in the context of tablet stability and drug delivery (Zhao et al., 2009).
5. Synthesis of Radioligands for PET Imaging
1-(6-Methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride is used in the synthesis of radioligands like MK-1064, which are vital for positron emission tomography (PET) imaging. This application is significant in the field of medical imaging and diagnostics (Gao et al., 2016).
6. Synthesis of Lycopodium Alkaloids
The compound serves as a key precursor in the synthesis of Lycopodium alkaloids, which have various biological activities. Its role in this synthesis is crucial for advancing research in natural product chemistry and pharmacology (Bisai & Sarpong, 2010).
properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-5-7-3-4-8(11-2)10-6-7;;/h3-4,6,9H,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFICHSHQRQGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)












